N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-2-adamantyl)methyl]-3-(trifluoromethyl)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24F3NO2/c1-26-19(16-6-12-5-13(8-16)9-17(19)7-12)11-24-18(25)14-3-2-4-15(10-14)20(21,22)23/h2-4,10,12-13,16-17H,5-9,11H2,1H3,(H,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NODVAZCGDLKFGU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C2CC3CC(C2)CC1C3)CNC(=O)C4=CC(=CC=C4)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24F3NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide typically involves the following steps:
Formation of the Adamantane Derivative: The adamantane core is functionalized to introduce a methoxy group at the 2-position.
Introduction of the Benzamide Moiety: The functionalized adamantane is then reacted with 3-(trifluoromethyl)benzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted benzamide derivatives.
Scientific Research Applications
N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structural features.
Medicine: Explored for its potential therapeutic properties, including antiviral and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of functionalized polymers.
Mechanism of Action
The mechanism of action of N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide involves its interaction with specific molecular targets. The adamantane core provides a rigid scaffold that can enhance binding affinity to target proteins, while the trifluoromethyl group can modulate the compound’s lipophilicity and metabolic stability. The benzamide moiety can participate in hydrogen bonding and other interactions with biological macromolecules, influencing the compound’s overall activity.
Comparison with Similar Compounds
Structural Features and Functional Group Analysis
The compound’s uniqueness lies in its adamantane-methoxy and trifluoromethylbenzamide combination. Comparisons with analogs include:
Biological Activity
N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This compound, characterized by its unique adamantane structure and trifluoromethyl group, has been studied for its effects on various biological targets.
Chemical Structure
The molecular formula of this compound is . The structural representation can be summarized as follows:
| Component | Description |
|---|---|
| IUPAC Name | This compound |
| Molecular Weight | 295.261 g/mol |
| Functional Groups | Benzamide, Trifluoromethyl, Methoxy |
The biological activity of this compound can be attributed to its interaction with various molecular targets. Preliminary studies suggest that it may exert its effects through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways, potentially impacting processes like cell proliferation and apoptosis.
- Membrane Interaction : The trifluoromethyl group enhances lipophilicity, allowing the compound to penetrate cell membranes more effectively, which may disrupt cellular homeostasis.
- Receptor Modulation : It may interact with various receptors, influencing downstream signaling pathways crucial for cellular responses.
Biological Activity Studies
Several studies have investigated the biological activities of related compounds within the same class. Here are some findings relevant to the activity of this compound:
Antimicrobial Activity
Research indicates that compounds with similar structural features exhibit antimicrobial properties. For instance, derivatives with trifluoromethyl groups have shown efficacy against various bacterial strains by disrupting their metabolic processes.
Anticancer Potential
Studies have demonstrated that benzamide derivatives can induce apoptosis in cancer cell lines. The mechanism often involves the activation of caspases and modulation of Bcl-2 family proteins, which are critical in regulating apoptosis.
Case Studies
-
Study on Antimicrobial Efficacy : A recent investigation assessed the antimicrobial activity of similar benzamide derivatives against Staphylococcus aureus and Escherichia coli. Results indicated a significant reduction in bacterial viability at certain concentrations, suggesting potential therapeutic applications.
Compound MIC (µg/mL) Activity N-[4-(1,3-benzothiazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide 32 Effective N-[4-(1,3-benzoxazol-2-yl)phenyl]-4-(trifluoromethyl)benzamide 16 Highly Effective -
Anticancer Activity Assessment : In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) showed that similar compounds could inhibit cell proliferation by inducing G1 phase arrest and apoptosis.
Compound IC50 (µM) Effect Benzamide Derivative A 10 Moderate Benzamide Derivative B 5 Strong
Q & A
Basic Research Questions
Q. What are the critical safety protocols for handling N-[(2-methoxyadamantan-2-yl)methyl]-3-(trifluoromethyl)benzamide in laboratory settings?
- Methodological Answer : Conduct a hazard analysis prior to synthesis, focusing on decomposition risks (thermal instability) and mutagenicity. Use Ames II testing to assess mutagenic potential, as this compound exhibits mutagenicity comparable to benzyl chloride . Implement engineering controls (e.g., fume hoods) and personal protective equipment (PPE) such as nitrile gloves and lab coats. Store the compound at ≤ -20°C in airtight containers to prevent degradation .
Q. Which synthetic routes optimize yield and purity for this compound?
- Methodological Answer : A two-step approach is recommended:
Amidation : React 3-(trifluoromethyl)benzoyl chloride with 2-methoxyadamantane-2-methylamine in dichloromethane (DCM) using sodium carbonate as a base at 0–5°C to minimize side reactions .
Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from acetonitrile to achieve >95% purity. Monitor reaction progress via TLC (Rf = 0.3 in 7:3 hexane:EtOAc) .
- Key Factors : Solvent choice (polar aprotic solvents enhance reactivity), temperature control, and stoichiometric excess of the amine (1.2 equiv.) improve yield .
Q. How can researchers evaluate the mutagenic potential of this compound during preclinical development?
- Methodological Answer : Perform Ames II testing with Salmonella typhimurium strains TA98 and TA100, both with and without metabolic activation (S9 liver homogenate). Compare results to positive controls (e.g., sodium azide) and reference compounds like benzyl chloride. Mutagenicity thresholds should align with OECD Guideline 471 .
Advanced Research Questions
Q. What strategies resolve contradictions in biological activity data across cellular models?
- Methodological Answer :
- Assay Standardization : Use identical cell lines (e.g., HEK293 vs. HepG2) and normalize data to internal controls (e.g., housekeeping genes).
- Mechanistic Profiling : Conduct target engagement studies (e.g., SPR, ITC) to verify binding affinity to proposed receptors. For example, if conflicting IC50 values arise in kinase inhibition assays, validate using orthogonal methods like Western blotting for phosphorylation states .
- Table : Example of data reconciliation for IC50 variability:
| Cell Line | IC50 (μM) | Assay Type | Metabolic Activity |
|---|---|---|---|
| HEK293 | 0.8 ± 0.1 | Fluorometric | High |
| HepG2 | 2.5 ± 0.3 | Luminescent | Moderate |
| Source: Adapted from pharmacokinetic studies in |
Q. How does the trifluoromethyl group influence electrophilic substitution reactivity?
- Methodological Answer : The -CF3 group acts as a strong electron-withdrawing meta-director, enhancing electrophilic aromatic substitution (EAS) at the 5-position of the benzamide ring. To optimize selectivity:
- Use mild Lewis acids (e.g., FeCl3) in nitration reactions to direct nitro groups to the meta position.
- Compare reactivity with non-fluorinated analogs via Hammett plots (σ = 0.54 for -CF3) to quantify electronic effects .
Q. What advanced techniques characterize thermal decomposition products?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Heat at 10°C/min under N2 to identify decomposition onset (~180°C, per DSC data) .
- GC-MS/MS : Analyze volatiles using a DB-5MS column (30 m × 0.25 mm) with electron ionization (70 eV). Major fragments include m/z 121 (adamantane moiety) and m/z 173 (trifluoromethylbenzoyl ion) .
- Solid-State NMR : Use 13C CPMAS to identify non-volatile residues, focusing on carbonyl (δ ~170 ppm) and adamantane (δ ~35 ppm) signals .
Methodological Notes
- Synthesis Optimization : Scaling reactions beyond 100 mmol requires adiabatic calorimetry to assess exothermic risks .
- Biological Profiling : Combine molecular docking (AutoDock Vina) with MD simulations (GROMACS) to predict binding modes to neurological targets (e.g., NMDA receptors) .
- Data Reproducibility : Archive raw spectral data (e.g., 1H/19F NMR, HRMS) in public repositories (e.g., Zenodo) to enable cross-validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
